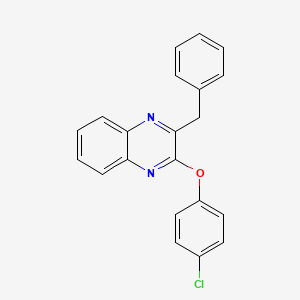
4,5-diphényl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'imidazole, qui comprennent la structure 4,5-diphényl-1-propyl-1H-imidazol-2-yl, ont été rapportés pour présenter un large éventail d'activités biologiques, y compris un potentiel antimicrobien . Ils se sont avérés efficaces contre diverses souches bactériennes et fongiques .
Activité antioxydante
Certains dérivés de l'imidazole ont été synthétisés et évalués pour leur activité antioxydante . Cela suggère que le « 4,5-diphényl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfone » pourrait potentiellement être utilisé dans la recherche relative au stress oxydatif et aux maladies associées .
Études in silico
Les dérivés de l'imidazole ont été utilisés dans des études in silico pour explorer leurs modes de liaison d'interaction . Cela pourrait potentiellement être appliqué au « this compound » pour comprendre son interaction avec diverses cibles biologiques .
Effets anticonvulsivants et analgésiques
“2-[(3-fluorophényl) méthylsulfonyl]-4,5-diphényl-1-propylimidazole” a montré des effets anticonvulsivants et analgésiques dans des modèles animaux d'épilepsie et de douleur neuropathique. Cela suggère des applications potentielles dans la recherche neurologique.
Modulation des récepteurs GABA
“2-[(3-fluorophényl) méthylsulfonyl]-4,5-diphényl-1-propylimidazole” a été montré pour moduler l'activité des récepteurs GABA. Cela pourrait être intéressant dans la recherche relative aux troubles neurologiques, car les récepteurs GABA sont impliqués dans la régulation de l'excitabilité neuronale.
Activité antibactérienne en agriculture
Les dérivés de la sulfone, qui comprennent la structure du « 3-fluorobenzyl sulfone », ont montré de bonnes activités antibactériennes contre la brûlure bactérienne des feuilles du riz causée par le pathogène Xanthomonas oryzaepv. pv. oryzae (Xoo) . Cela suggère des applications potentielles dans la recherche agricole .
Mécanisme D'action
Target of Action
The compound, also known as 2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole, is an imidazole derivative . Imidazole derivatives are known to interact with a variety of targets, including GABA receptors, and have been reported to exhibit a broad range of biological activities .
Mode of Action
The compound’s interaction with its targets involves the formation of hydrophobic interactions and hydrogen bonds . The presence of the fluorophenyl group and the sulfone moiety may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the broad range of biological activities exhibited by imidazole derivatives . These effects could potentially include modulation of neuronal activity, anti-inflammatory effects, and antioxidant activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can be affected by the polarity of the environment . Additionally, the compound’s reactivity may be influenced by the presence of other chemical species in the environment .
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h3-15,17H,2,16,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDKFCRJNSRGKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)
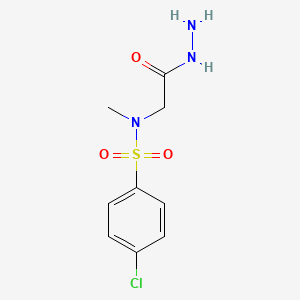
![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2359232.png)
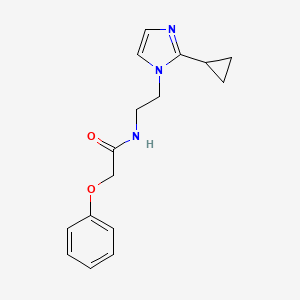
![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2359234.png)
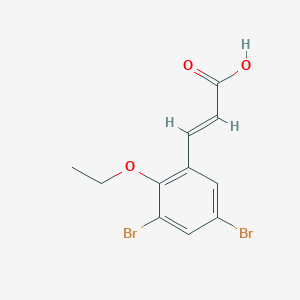
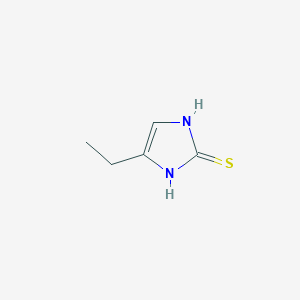
![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)
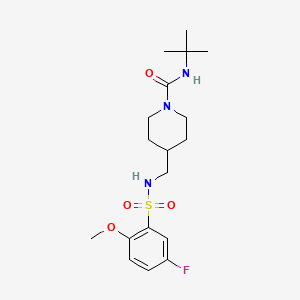
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2359245.png)
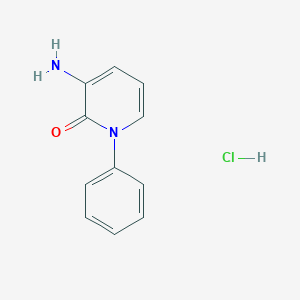

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359249.png)
